3-Phenyl-2-propyl-1-isoindolinethione

Description

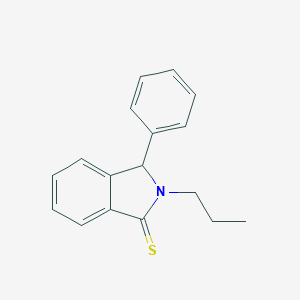

3-Phenyl-2-propyl-1-isoindolinethione is an isoindoline derivative characterized by a thione (C=S) group at position 1, a phenyl substituent at position 3, and a propyl chain at position 2. Its molecular formula is inferred as C₁₇H₁₇NS, with a molar mass of approximately 267.4 g/mol. The thione group distinguishes it from oxygen-containing analogs (e.g., diones) and may influence its reactivity, particularly in coordination chemistry or as a hydrogen-bond acceptor.

Properties

Molecular Formula |

C17H17NS |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-phenyl-2-propyl-3H-isoindole-1-thione |

InChI |

InChI=1S/C17H17NS/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |

InChI Key |

LWKZVAJQVNSTMR-UHFFFAOYSA-N |

SMILES |

CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |

Canonical SMILES |

CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |

solubility |

8.8 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Structure : Features an isoindoline-1,3-dione core with a chlorine substituent at position 3 and an N-phenyl group (Fig. 1).

- Functional Groups : Two ketone (dione) groups at positions 1 and 3, a chloro substituent at position 3, and an N-phenyl group.

- Applications: Used in synthesizing polyimides, such as 3,3'-bis(N-phenylphthalimide), which serve as monomers for high-performance polymers .

- Key Differences :

- Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.

- Substituents : Chloro (electron-withdrawing) at position 3 vs. phenyl (electron-donating) in the target compound.

- Reactivity : The chloro group may facilitate nucleophilic substitution reactions, while the thione group could enhance metal coordination or redox activity.

2-[3-(2-Phenyl-1,3-Dioxolan-2-Yl)Propyl]Isoindole-1,3-Dione ()

- Structure : Contains an isoindoline-1,3-dione core with a propyl chain at position 2 linked to a 2-phenyl-1,3-dioxolane moiety.

- Functional Groups : Two ketone groups (dione) and a dioxolane ring (cyclic ether).

- Molecular Data: C₂₀H₁₉NO₄, molar mass 337.37 g/mol, stored at 2–8°C .

- Key Differences :

- Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.

- Substituents : A bulky dioxolane-phenyl-propyl group at position 2 vs. a simpler propyl group in the target.

- Stability : The dioxolane ring may improve hydrolytic stability compared to the thione group, which is prone to oxidation.

Data Table: Structural and Functional Comparison

Research Findings and Insights

- Synthetic Challenges :

- Reactivity Trends :

- Thione-containing compounds exhibit distinct reactivity, such as forming metal-sulfur bonds, unlike dione or chloro-substituted analogs.

- Stability Considerations :

- The dioxolane group in ’s compound enhances stability against hydrolysis, whereas the thione group in the target compound requires protection from oxidizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.